Betahistine monomesilate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

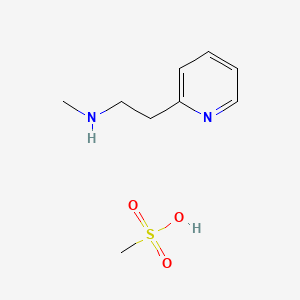

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWLKZQYMWTFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045588 | |

| Record name | Betahistine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54856-23-4, 380416-14-8 | |

| Record name | Betahistine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54856-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betahistine monomesilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAHISTINE MONOMESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In vitro histamine H1 receptor agonist activity of Betahistine monomesilate

An In-Depth Technical Guide: In Vitro Histamine H1 Receptor Agonist Activity of Betahistine Monomesilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vitro pharmacological profile of this compound, with a specific focus on its activity as a partial agonist at the histamine H1 receptor (H1R). Betahistine is a structural analog of histamine primarily used in the treatment of Ménière's disease.[1][2][3] While its clinical efficacy is also strongly linked to its potent antagonism of the histamine H3 receptor, a thorough understanding of its interaction with the H1 receptor is crucial for a complete mechanistic picture.[1][4][5] This document synthesizes data from receptor binding and functional cell-based assays to elucidate the binding affinity, potency, and efficacy of betahistine at the H1R. We present detailed, field-proven protocols for conducting competitive radioligand binding and calcium mobilization assays, providing the necessary framework for independent validation and further investigation. The causality behind experimental design, the inclusion of self-validating controls, and authoritative citations form the foundation of this guide, ensuring scientific integrity and trustworthiness.

Introduction: Betahistine and the Histamine H1 Receptor

Betahistine is a widely used therapeutic agent for managing the symptoms of Ménière's disease, a disorder of the inner ear characterized by vertigo, tinnitus, and hearing loss.[2][6] Its mechanism of action is understood to be multifactorial, involving modulation of the histaminergic system to improve microcirculation within the inner ear and facilitate central vestibular compensation.[3][4][5][6]

The primary molecular targets of betahistine are histamine receptors, a family of G-protein coupled receptors (GPCRs).[1] Specifically, it exhibits a dual-action profile: weak partial agonism at the histamine H1 receptor and potent antagonism/inverse agonism at the histamine H3 receptor.[1][3][5]

The histamine H1 receptor is a rhodopsin-like GPCR expressed in various tissues, including smooth muscle, vascular endothelium, and the central nervous system.[7] It is the primary receptor mediating the inflammatory and allergic responses to histamine. Understanding the specific interaction of betahistine with the H1R is essential for deconvoluting its overall pharmacological effects and for the rational design of future therapeutics. This guide focuses exclusively on the in vitro characterization of this H1R agonist activity.

The Histamine H1 Receptor Signaling Cascade

The H1R primarily signals through the canonical Gαq pathway.[7][8] As a Gq-coupled receptor, its activation by an agonist like histamine or betahistine initiates a well-defined intracellular signaling cascade.

Causality of the Pathway:

-

Agonist Binding: The process begins when an agonist binds to the receptor, inducing a conformational change.

-

G-Protein Activation: This conformational shift facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit (Gαq) of the associated heterotrimeric G-protein.

-

Effector Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[8]

-

Second Messenger Generation: PLC then hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10] This transient increase in intracellular calcium is a hallmark of H1R activation and serves as a robust readout in functional assays.[9][11]

Step-by-Step Methodology:

-

Cell Plating: Seed the H1R-expressing cells into black-walled, clear-bottom 96-well microplates and culture overnight to allow for adherence.

-

Dye Loading: Aspirate the culture medium and add the fluorescent calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye. Leave a final volume of buffer in each well.

-

Assay Execution:

-

Place the plate into the fluorescence plate reader and allow the temperature to equilibrate.

-

Establish a stable baseline fluorescence reading for several seconds.

-

Using the instrument's injectors, add the serially diluted betahistine, histamine (positive control), and buffer (negative control) to the appropriate wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium flux.

-

-

Data Analysis:

-

For each well, determine the maximum fluorescence signal change (peak minus baseline).

-

Normalize the data. The response to the buffer is 0% activity, and the maximal response to a saturating concentration of the full agonist histamine is 100% activity.

-

Plot the normalized response (%) against the log concentration of betahistine.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine:

-

EC50: The concentration of betahistine that produces 50% of its own maximal response. This is a measure of potency.

-

Emax (Efficacy): The maximum response produced by betahistine, expressed as a percentage of the maximum response produced by the full agonist, histamine.

-

-

Data Summary: Betahistine Functional Activity

Functional assays have consistently shown that betahistine is a partial agonist at H1 receptors, meaning it activates the receptor but elicits a submaximal response compared to the endogenous full agonist, histamine.

| Assay Type | System | Parameter | Value (µM) | Efficacy (% of Histamine) | Reference |

| [³H]Glycogen Hydrolysis | Mouse cerebral cortex slices | EC50 | 9.0 | 57% | [12] |

| cAMP Accumulation | Guinea-pig hippocampus slices | EC50 | 32.4 | 22% | [12] |

| Calcium Mobilization | Mouse PO/AH neurons | EC50 | 254 | 64% | [13] |

The data confirm betahistine's role as a weak (micromolar potency) and partial agonist at the H1 receptor.

Synthesis and Discussion

The combined in vitro data from binding and functional assays provide a clear and consistent pharmacological profile for this compound at the histamine H1 receptor.

-

Weak Affinity and Potency: The Ki values from binding assays and EC50 values from functional assays are both in the micromolar range (9-32 µM, with one outlier). [12][14][13]This indicates that betahistine has a relatively low affinity and potency for the H1 receptor compared to histamine or classic antihistamines. [12]* Partial Agonist Activity: Critically, functional studies reveal that betahistine does not produce the same maximal effect as histamine. Its efficacy (Emax) ranges from approximately 22% to 64% of the histamine response, definitively classifying it as a partial agonist. [12][13] This characterization as a weak partial H1R agonist is a vital component of betahistine's overall mechanism. While its potent H3 receptor antagonism is often highlighted as the primary driver of its therapeutic effects in vestibular disorders, the weak stimulation of H1 receptors in the inner ear vasculature may contribute to the vasodilation and increased blood flow that helps reduce endolymphatic pressure. [2][3][4]The partial nature of this agonism ensures that it can modulate the system without inducing the strong, sustained pro-inflammatory signaling associated with a full agonist like histamine.

Conclusion

Through the systematic application of in vitro pharmacological assays, this compound has been unequivocally characterized as a weak partial agonist of the histamine H1 receptor. Its micromolar binding affinity and potency, coupled with its submaximal functional response relative to histamine, define its specific interaction with this Gq-coupled receptor. The detailed protocols provided herein offer a robust framework for researchers to independently verify these findings and further explore the nuanced role of H1R partial agonism in the therapeutic landscape of vestibular and neurological disorders.

References

- Fossati, A., Bordi, F., & Imbimbo, B. P. (2001). Binding Affinity Profile of Betahistine and Its Metabolites for Central Histamine Receptors of Rodents. PubMed.

- Fujimoto, K., et al. (2016). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health (NIH).

- Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery Services.

- Xie, X., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. National Institutes of Health (NIH).

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. BenchChem.

- Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Eurofins Discovery Services.

- Li, H., et al. (2023). Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor. National Genomics Data Center (CNCB-NGDC).

- BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. BenchChem.

- Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1985). Actions of betahistine at histamine receptors in the brain. PubMed.

- Patsnap. (2024). What is the mechanism of Betahistine Mesilate?. Patsnap Synapse.

- Wang, D., & Zhou, J. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Services.

- Smit, M. J., Hoffmann, M., Timmerman, H., & Leurs, R. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy.

- Strupp, M., et al. (2021). Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST). PubMed Central.

- ResearchGate. (2001). Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Betahistine. PubChem.

- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. National Institutes of Health (NIH).

- Curwain, B. P., & Turner, P. (1972). Some studies of the action of betahistine at H1 and H2 receptors for histamine. PubMed.

- Dr. Oracle. (2025). What is the mechanism of action of betahistine (histamine H1 receptor agonist)?. Dr. Oracle.

- Lundius, E. G., et al. (2011). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PubMed Central.

- Schrage, R., et al. (2021). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.

- Pharmacy Freak. (2025). Mechanism of Action of Betahistine. Pharmacy Freak.

- MedChemExpress. (n.d.). Betahistine mesylate. MedChemExpress.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Wikipedia. (n.d.). Histamine H1 receptor. Wikipedia.

- Small Molecule Pathway Database (SMPDB). (2017). Histamine H1 Receptor Activation. SMPDB.

- Horio, S., et al. (1994). Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors. PubMed.

- D'Antona, N., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI.

- Oreate AI. (2025). Understanding Betahistine: A Closer Look at Its Mechanism of Action. Oreate AI Blog.

- Riach, R. A., & Duncan, G. (1993). Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. PubMed Central.

- Sijben, A., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega.

- Kawase, T., et al. (1995). Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. PubMed.

- Small Molecule Pathway Database (SMPDB). (2017). Betahistine H1-Antihistamine Action. SMPDB.

- Schnepp, L., et al. (2020). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed.

Sources

- 1. Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog [oreateai.com]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Betahistine Monomesilate as a Histamine H3 Receptor Antagonist: A Technical Guide to its Central Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive examination of betahistine monomesilate's mechanism of action within the central nervous system (CNS), with a primary focus on its role as a histamine H3 receptor (H3R) antagonist. Betahistine, a structural analog of histamine, has long been utilized for vestibular disorders. However, its unique pharmacological profile, particularly its potent H3R antagonism, has garnered significant interest for its potential therapeutic applications in a range of CNS disorders characterized by cognitive dysfunction, including Alzheimer's disease. This document will delve into the molecular pharmacology of betahistine, its impact on neurotransmitter systems, the downstream signaling cascades it modulates, and the preclinical and clinical evidence supporting its procognitive effects. Detailed experimental protocols and visual diagrams are provided to offer a practical and in-depth understanding of betahistine's central activity for researchers and drug development professionals.

Introduction: The Histaminergic System and the Strategic Importance of the H3 Receptor

The histaminergic system, originating from a small cluster of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus, projects extensively throughout the brain, modulating a wide array of physiological functions including wakefulness, attention, learning, and memory. Histamine exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Within the CNS, the H3 receptor holds a unique and strategic position as a presynaptic autoreceptor on histaminergic neurons, where it functions as a negative feedback mechanism to inhibit histamine synthesis and release.[1]

Crucially, H3 receptors are also expressed as heteroreceptors on the terminals of various non-histaminergic neurons, including those releasing acetylcholine, dopamine, norepinephrine, and serotonin.[2] By acting as a brake on the release of these key neurotransmitters, the H3 receptor plays a pivotal role in modulating cortical and hippocampal activity, which are critical for cognitive processes. The constitutive activity of the H3 receptor, meaning it is active even in the absence of an agonist, further underscores its importance as a constant regulator of neurotransmission.[3]

Betahistine's significance in the context of CNS therapeutics stems from its potent antagonist (or more accurately, inverse agonist) activity at the H3 receptor.[3] By blocking the inhibitory tone of the H3 receptor, betahistine effectively "releases the brake" on the release of histamine and other pro-cognitive neurotransmitters, offering a promising strategy for enhancing cognitive function in various pathological states.

Molecular Pharmacology of Betahistine at the H3 Receptor

Betahistine's interaction with histamine receptors is multifaceted, exhibiting a weak partial agonism at H1 receptors and, most importantly, a potent inverse agonism at H3 receptors.[4][5] It displays negligible affinity for the H2 receptor. This dual action is critical to its overall pharmacological profile.

Receptor Binding Affinity and Functional Potency

The affinity and potency of betahistine and its primary active metabolite, aminoethylpyridine, for histamine H1 and H3 receptors have been characterized in various in vitro studies. The data consistently demonstrate a significantly higher affinity and functional antagonism at the H3 receptor compared to its agonistic activity at the H1 receptor.

| Compound | Receptor | Assay Type | Species | Ki (μM) | EC50/IC50 (μM) | Notes |

| Betahistine | H1 | [3H]Mepyramine Binding | Guinea Pig | 31[4] | - | Weak affinity |

| H1 | [3H]Glycogen Hydrolysis | Mouse | - | 9.0[4] | Partial agonist (57% of histamine max) | |

| H3 | [3H]Histamine Release Inhibition | Rat | 6.9[4] | - | Potent antagonist | |

| Aminoethylpyridine | H1 | Not specified | Not specified | - | - | Active metabolite, data less available |

| (Metabolite) | H3 | Not specified | Not specified | - | - | Contributes to in vivo effects[1] |

Table 1: Binding Affinities and Functional Potencies of Betahistine.

Downstream Signaling Pathways Modulated by H3 Receptor Antagonism

The H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Betahistine, as an H3R antagonist/inverse agonist, counteracts this process, leading to an increase in cAMP levels. This, in turn, can activate protein kinase A (PKA) and modulate the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are crucial for synaptic plasticity and memory formation.

Diagram: Histamine H3 Receptor Signaling Pathway

Caption: Betahistine's antagonism of the H3R prevents the inhibition of adenylyl cyclase and Ca2+ channels, leading to increased neurotransmitter release.

Impact on Central Neurotransmitter Systems

The therapeutic potential of betahistine in CNS disorders is largely attributed to its ability to modulate the release of several key neurotransmitters. As an H3R antagonist, betahistine increases the neuronal release of not only histamine but also acetylcholine, dopamine, and norepinephrine in brain regions critical for cognition.[2]

Enhanced Histaminergic and Cholinergic Transmission

By blocking presynaptic H3 autoreceptors, betahistine leads to a significant increase in histamine release from TMN neurons. This elevated histamine can then act on postsynaptic H1 and H2 receptors, which are generally excitatory, thereby enhancing neuronal activity in cortical and hippocampal circuits.

Furthermore, by antagonizing H3 heteroreceptors on cholinergic nerve terminals, betahistine promotes the release of acetylcholine (ACh). A robust body of evidence indicates that H3R antagonists can increase ACh levels in the prefrontal cortex and hippocampus, brain regions with profound cholinergic innervation that are crucial for attention, learning, and memory.[6][7] This pro-cholinergic effect is particularly relevant for conditions like Alzheimer's disease, which is characterized by a significant cholinergic deficit.

Modulation of Dopaminergic and Noradrenergic Pathways

H3 heteroreceptors are also present on dopaminergic and noradrenergic nerve terminals. In vivo microdialysis studies have shown that H3R antagonists can increase the extracellular levels of dopamine and norepinephrine in the prefrontal cortex and other brain regions.[8][9] This modulation of catecholaminergic systems can contribute to improvements in executive function, attention, and wakefulness.

Diagram: Betahistine's Influence on Neurotransmitter Release

Caption: Betahistine antagonizes H3 auto- and heteroreceptors, leading to increased release of several key neurotransmitters in the CNS.

Preclinical and Clinical Evidence for Cognitive Enhancement

The pro-cognitive effects of betahistine, mediated by its H3R antagonism, have been investigated in various preclinical models and are the subject of ongoing clinical evaluation.

Preclinical Studies in Animal Models of Cognitive Impairment

In animal models of cognitive dysfunction, betahistine and other H3R antagonists have demonstrated the ability to improve performance in various learning and memory tasks. For instance, in a rat model of lipopolysaccharide-induced neuroinflammation and cognitive impairment, pretreatment with betahistine significantly improved performance in maze tests and restored brain acetylcholine levels.[6] Another study using a transgenic mouse model of Alzheimer's disease (APPSwDI/NOS2−/−) showed that betahistine treatment for 2.5 months improved contextual fear conditioning, a measure of associative learning and memory.[10] These preclinical findings provide a strong rationale for investigating the therapeutic potential of betahistine in human cognitive disorders.

Clinical Trials in CNS Disorders

While much of the clinical research on betahistine has focused on vestibular disorders, a growing number of studies are exploring its efficacy in CNS conditions. A randomized, double-blind, placebo-controlled trial in patients with schizophrenia found that high-dose betahistine (72 mg/day) significantly improved cognitive function, as measured by the MATRICS Consensus Cognitive Battery (MCCB), particularly in the domains of verbal and visual learning.[11] An older study in patients with arteriosclerotic dementia also reported that prolonged administration of betahistine led to significant global improvement in dementia symptoms.[12] However, a Cochrane review on betahistine for Ménière's disease concluded that there is insufficient evidence to definitively say whether it has an effect, highlighting the need for more high-quality clinical trials.[13]

Experimental Protocols

To facilitate further research into the central actions of betahistine, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of betahistine for the histamine H3 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]N-α-methylhistamine.

-

Unlabeled ligand for determining non-specific binding (e.g., pitolisant at 10 µM).

-

Test compound: this compound.

-

GF/B filters (pre-soaked in 0.3% polyethylenimine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest H3R-expressing HEK293 cells. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Membranes, radioligand, and assay buffer.

-

Non-specific binding wells: Membranes, radioligand, and a high concentration of unlabeled ligand.

-

Test compound wells: Membranes, radioligand, and varying concentrations of betahistine.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of betahistine. Determine the IC50 value (the concentration of betahistine that inhibits 50% of specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the procedure for measuring extracellular levels of acetylcholine in the prefrontal cortex of freely moving rats following betahistine administration.

Materials:

-

Adult male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection for acetylcholine analysis.

-

This compound solution for administration (e.g., intraperitoneal injection).

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for several days.

-

Probe Insertion and Habituation: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the microdialysis pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the animal to habituate for at least 2 hours.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials in the fraction collector.

-

Betahistine Administration: Administer betahistine via the desired route (e.g., i.p. injection).

-

Post-treatment Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using HPLC-ECD.

-

Data Analysis: Express the acetylcholine concentrations as a percentage of the mean baseline levels. Plot the time course of acetylcholine release following betahistine administration and perform statistical analysis to determine the significance of any changes.

Conclusion and Future Directions

This compound's potent antagonism of the histamine H3 receptor in the CNS positions it as a compelling candidate for the treatment of cognitive disorders. Its ability to enhance the release of a symphony of pro-cognitive neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine, provides a multifaceted mechanism for improving neuronal communication and synaptic plasticity in brain regions critical for learning and memory. While preclinical studies have consistently demonstrated its cognitive-enhancing effects, further well-designed, large-scale clinical trials are necessary to fully elucidate its therapeutic potential in conditions such as Alzheimer's disease and other dementias. Future research should also focus on the long-term effects of betahistine on neuroinflammation and neurogenesis, as well as the development of novel drug delivery systems to optimize its CNS bioavailability. The continued exploration of betahistine's central activity holds significant promise for addressing the unmet medical needs of patients suffering from debilitating cognitive impairments.

References

-

Huang, M., et al. (2021). High-Dose Betahistine Improves Cognitive Function in Patients With Schizophrenia: A Randomized Double-Blind Placebo-Controlled Trial. Frontiers in Psychiatry, 12, 742231. [Link]

-

Alasmari, F., et al. (2024). Betahistine’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies. International Journal of Molecular Sciences, 25(17), 9471. [Link]

-

Arrang, J. M., et al. (1985). Actions of betahistine at histamine receptors in the brain. European Journal of Pharmacology, 111(1), 73-84. [Link]

-

Reactome. (n.d.). Signaling by GPCR. Reactome Pathway Database. [Link]

-

Hoebel, B. G., et al. (1989). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. Annals of the New York Academy of Sciences, 575, 171-191. [Link]

-

Ben-Azu, B., et al. (2022). Betahistine Attenuates Seizures, Neurodegeneration, Apoptosis, and Gliosis in the Cerebral Cortex and Hippocampus in a Mouse Model of Epilepsy: A Histological, Immunohistochemical, and Biochemical Study. Microscopy and Microanalysis, 28(3), 913-927. [Link]

- Google Patents. (2017).

-

Pathy, M. S., & Shaw, K. (1974). Rheoencephalographic and other studies of betahistine in humans. IV. Prolonged administration with improvement in arteriosclerotic dementia. Journal of the American Geriatrics Society, 22(9), 397-406. [Link]

-

Unemori, E. N., et al. (2015). Histaminergic H3-Heteroreceptors as a Potential Mediator of Betahistine-Induced Increase in Cochlear Blood Flow. Audiology and Neurotology, 20(5), 283-293. [Link]

-

Lacour, M., & Tighilet, B. (2010). Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. The Journal of pharmacology and experimental therapeutics, 334(3), 945–952. [Link]

-

Devoto, P., et al. (2020). Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex. Frontiers in Pharmacology, 11, 578893. [Link]

-

Colivicchi, M. A., et al. (2012). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. In Amino Acid Neurotransmitters (pp. 225-246). Humana Press. [Link]

-

James, A. L., & Burton, M. J. (2001). Betahistine for Ménière's disease or syndrome. Cochrane Database of Systematic Reviews, (1), CD001873. [Link]

-

Sadek, B., et al. (2024). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents, 34(1), 1-20. [Link]

-

Sarter, M., & Bruno, J. P. (2000). Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies. Behavioural Brain Research, 115(2), 143-161. [Link]

-

Imperato, A., & Di Chiara, G. (1984). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Journal of Neuroscience, 4(4), 966-977. [Link]

-

Insel, P. A. (2024). Exploring GPCR signaling pathway networks as cancer therapeutic targets. Cell Genomics, 4(5), 100560. [Link]

-

Taylor & Francis Online. (n.d.). H3 receptor antagonist – Knowledge and References. [Link]

Sources

- 1. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Betahistine’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]

- 10. US20170112815A1 - Betahistine for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 11. High-Dose Betahistine Improves Cognitive Function in Patients With Schizophrenia: A Randomized Double-Blind Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rheoencephalographic and other studies of betahistine in humans. IV. Prolonged administration with improvement in arteriosclerotic dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cochranelibrary.com [cochranelibrary.com]

A Technical Guide to the Preclinical Evaluation of Betahistine Monomesilate in Animal Models of Vertigo

Abstract: Vertigo, a debilitating sensation of motion and dizziness, poses a significant clinical challenge. Betahistine, a structural analog of histamine, is widely used for its treatment, yet a comprehensive understanding of its preclinical validation is paramount for advancing novel therapeutic strategies. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the preclinical evaluation of Betahistine monomesilate. We will delve into the compound's nuanced mechanism of action, critically review the established animal models that recapitulate vertigo-like symptoms, and provide detailed, field-proven protocols for efficacy assessment. This document is structured to bridge foundational pharmacology with practical, in-lab application, ensuring a robust and translatable approach to the study of vestibular disorders.

The Pharmacology of Betahistine: A Dual-Action Mechanism

Betahistine's therapeutic efficacy is primarily attributed to its unique and complex interaction with the histaminergic system. It functions as both a partial agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors.[1][2] This dual action is central to its effects on both the peripheral and central vestibular systems.

1.1. H1 Receptor Agonism: As a partial agonist, betahistine stimulates H1 receptors located on blood vessels in the inner ear.[3][4] This action promotes vasodilation, which is hypothesized to increase blood flow to the stria vascularis and other crucial structures within the labyrinth.[3] The improved microcirculation may help to resolve endolymphatic hydrops, a condition of fluid imbalance in the inner ear implicated in Meniere's disease, thereby reducing vertigo symptoms.[2][3]

1.2. H3 Receptor Antagonism: Betahistine's role as a potent H3 receptor antagonist is arguably the more significant contributor to its anti-vertigo effects.[5] H3 receptors are primarily presynaptic autoreceptors found on histaminergic neurons in the central nervous system (CNS), including the vestibular nuclei.[6] By antagonizing these receptors, betahistine inhibits their negative feedback mechanism, leading to an increased synthesis and release of histamine from tuberomammillary nuclei.[3][5] This surge in central histamine enhances neurotransmission within the vestibular nuclei, facilitating the process of vestibular compensation—the brain's ability to adapt to and recover from peripheral vestibular lesions.[3][5] Furthermore, H3 receptor antagonism also modulates the release of other key neurotransmitters, such as acetylcholine and norepinephrine, which play a role in maintaining balance and arousal.[3][6]

Figure 1: Dual mechanism of action of Betahistine.

Animal Models for the Preclinical Evaluation of Vertigo

No single animal model perfectly recapitulates all aspects of human vertigo. Therefore, the choice of model is dictated by the specific scientific question. The most common and well-validated models involve creating a unilateral vestibular deficit, which induces a characteristic set of vertigo-like symptoms.

2.1. Surgical Models: Unilateral Vestibular Neurectomy (UVN)

UVN is considered a gold-standard model for inducing a severe and permanent peripheral vestibular lesion.[7] It involves the surgical transection of the vestibular nerve, leading to an acute vestibular syndrome characterized by postural and locomotor deficits.

-

Rationale: This model provides a clear and reproducible lesion, allowing for the study of both the acute symptoms and the long-term process of central vestibular compensation.

-

Expected Phenotype: Animals exhibit spontaneous nystagmus (involuntary eye movements), head tilt towards the lesioned side, and circling behavior (ipsiversive rotation).[9] These symptoms are most severe in the initial days post-surgery and gradually resolve as central compensation occurs.

2.2. Chemical Labyrinthectomy Models

These models involve the transtympanic injection of ototoxic substances to chemically ablate the vestibular sensory hair cells.

-

Rationale: This method is less invasive than surgical neurectomy and can produce a range of lesion severities depending on the agent and concentration used.

-

Common Agents: Arsanilic acid is frequently used to induce a robust vestibular lesion.[10]

-

Expected Phenotype: Similar to UVN, animals display postural asymmetry, circling, and nystagmus. The onset and severity can be modulated.

2.3. Genetic Models

Certain genetic mouse models, such as those with mutations affecting otoconia formation, can be valuable for studying specific forms of vertigo like Benign Paroxysmal Positional Vertigo (BPPV).[11][12] These models, however, are more specialized and less commonly used for general anti-vertigo drug screening.

Preclinical Evaluation Workflow: From Model to Measurement

A robust preclinical study of Betahistine requires a systematic workflow that encompasses model induction, treatment administration, and a battery of behavioral and histological assessments.

Figure 2: General experimental workflow for preclinical evaluation.

3.1. Detailed Protocol: Unilateral Vestibular Neurectomy (UVN) in Rats

This protocol describes a standard surgical procedure for inducing a unilateral vestibular lesion.

Materials:

-

Anesthetic (e.g., Isoflurane)

-

Analgesic (e.g., Buprenorphine)

-

Surgical microscope

-

Micro-drill with fine burrs

-

Fine surgical instruments (forceps, scissors, micro-hook)

-

Sterile saline

Procedure:

-

Anesthesia and Analgesia: Administer a pre-operative analgesic (e.g., buprenorphine, 0.02 mg/kg, s.c.) 30 minutes prior to surgery.[8] Anesthetize the rat using isoflurane (4% for induction, 2-3% for maintenance).[8]

-

Surgical Approach: Place the animal in a stereotaxic frame. Make a retroauricular incision and dissect the neck muscles to expose the tympanic bulla.[8]

-

Exposure of the Vestibulocochlear Nerve: Using a micro-drill under a surgical microscope, carefully open the tympanic bulla to expose the cochlea and stapedial artery.[8]

-

Nerve Transection: Drill the cochlea to expose the underlying vestibulocochlear nerve at its entry point into the brainstem.[8] Using a micro-hook, carefully section the vestibular portion of the nerve. Aspiration of the Scarpa's ganglion can confirm a complete lesion.[8]

-

Closure: Close the wound in layers using sutures or staples.

-

Post-operative Care: Monitor the animal closely during recovery. Provide hydration and nutritional support as needed. Administer post-operative analgesics for at least 48 hours.

Scientist's Note: The completeness of the neurectomy is critical for minimizing variability. Histological verification at the end of the study is essential to confirm the lesion and exclude animals with incomplete transections.

3.2. Behavioral Assessments

Quantitative assessment of behavior is the primary method for evaluating drug efficacy. Tests should be conducted at baseline and at multiple time points post-lesion.

3.2.1. Postural and Locomotor Function:

-

Beam Walking Test: Animals are required to traverse a narrow beam. The number of foot slips and the time to cross are recorded. This test assesses fine motor coordination and balance.[13]

-

Rotarod Test: This test measures motor coordination and balance by requiring the animal to walk on a rotating rod.[13] The latency to fall is the primary endpoint.

-

Open Field Test: Spontaneous locomotor activity, including path traveled and rearing frequency, is monitored. Critically, the degree of circling or rotational behavior is quantified as a direct measure of vestibular imbalance.[9]

3.2.2. Quantification of Nystagmus: Spontaneous nystagmus is a hallmark of acute vestibular lesions. Its presence and frequency can be quantified.

-

Procedure: The animal is gently restrained, and eye movements are recorded using a high-speed video camera.

-

Analysis: The video is analyzed to determine the frequency (beats per minute) and slow-phase velocity of the nystagmus.[14] A reduction in these parameters in the betahistine-treated group compared to the vehicle group would indicate a therapeutic effect.

3.3. Histological Analysis

-

Procedure: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).[15] The brain is extracted, post-fixed, and cryoprotected in a sucrose solution.[15] Coronal sections containing the vestibular nuclei are cut using a cryostat or microtome.[15]

-

Analysis: Immunohistochemical staining for markers of neuronal activity (e.g., c-Fos) can reveal changes in the deafferented vestibular nuclei.[15] Staining for glial markers (e.g., Iba1 for microglia, GFAP for astrocytes) can assess the inflammatory response, which is known to be modulated during vestibular compensation.

Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting the results of a preclinical study.

Table 1: Example Data Summary for Behavioral Assessments (Day 7 Post-UVN)

| Treatment Group | N | Circling Behavior (Full Rotations/5 min) | Beam Walking (Foot Slips) | Nystagmus Frequency (Beats/min) |

| Vehicle Control | 10 | 15.2 ± 2.1 | 8.5 ± 1.3 | 45.6 ± 5.8 |

| Betahistine (10 mg/kg) | 10 | 8.7 ± 1.5 | 4.2 ± 0.9 | 22.1 ± 3.4* |

| Betahistine (30 mg/kg) | 10 | 4.1 ± 0.9 | 2.1 ± 0.5 | 10.5 ± 2.1** |

| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control (Student's t-test). |

Interpretation: The hypothetical data in Table 1 would suggest that this compound, in a dose-dependent manner, significantly accelerates functional recovery following a unilateral vestibular lesion. The reduction in circling, improved performance on the beam walking test, and decreased nystagmus frequency all point towards an enhancement of central vestibular compensation.

Conclusion and Future Directions

The preclinical evaluation of this compound in animal models of vertigo provides a robust platform for understanding its therapeutic potential. By employing well-validated surgical or chemical lesion models and a comprehensive battery of behavioral and histological endpoints, researchers can effectively dissect the compound's mechanism of action and its impact on vestibular compensation. Future studies should aim to explore the long-term effects of betahistine treatment, investigate its efficacy in models of different vertigo etiologies, and utilize advanced techniques such as in vivo electrophysiology to directly measure neuronal activity in the vestibular nuclei. This multi-faceted approach will not only solidify our understanding of betahistine but also pave the way for the development of next-generation therapies for vestibular disorders.

References

-

Betahistine: Uses, Dosage, Side Effects and More | MIMS Philippines.

-

What is the mechanism of Betahistine Mesilate? - Patsnap Synapse.

-

Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC.

-

What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse.

-

#betahistine | Uses, Dosage, Side Effects & Mechanism | Serc - YouTube.

-

Surgical techniques and functional evaluation for vestibular lesions in the mouse: unilateral labyrinthectomy (UL) and unilateral vestibular neurectomy (UVN) - PubMed.

-

What Predictability for Animal Models of Peripheral Vestibular Disorders? - PubMed Central.

-

Behavioral Assessment of the Aging Mouse Vestibular System - PMC - NIH.

-

Albino Mice as an Animal Model for Infantile Nystagmus Syndrome | IOVS | ARVO Journals.

-

Effects of betahistine, a histamine H1 agonist and H3 antagonist, in a light/dark test in mice.

-

The anatomy of the vestibular nuclei - PubMed.

-

A mouse model for benign paroxysmal positional vertigo (BPPV) with genetic predisposition for displaced otoconia - PMC - PubMed Central.

-

Behavioral Assessment of Vestibular Dysfunction in Rats | Request PDF - ResearchGate.

-

The Vestibular Nuclei: A Cerebral Reservoir of Stem Cells Involved in Balance Function in Normal and Pathological Conditions - MDPI.

-

Albino mice as an animal model for infantile nystagmus syndrome - PubMed.

-

(PDF) Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo - ResearchGate.

-

Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PMC - PubMed Central.

-

What is the mechanism of action of betahistine (histamine H1 receptor agonist)? - Dr.Oracle.

-

Vestibular nerve stimulation and histology. A - ResearchGate.

-

Correlation between afferent rearrangements and behavioral deficits after local excitotoxic insult in the mammalian vestibule: a rat model of vertigo symptoms - PubMed.

-

A dynamical method to objectively assess infantile nystagmus based on eye tracking. A pilot study | Journal of Optometry.

-

Vertigoheel improves central vestibular compensation after unilateral peripheral vestibulopathy in rats - Frontiers.

-

Vestibular Deficits in Deafness: Clinical Presentation, Animal Modeling, and Treatment Solutions - Frontiers.

-

Vestibular System: Neuroanatomy Video Lab - Brain Dissections - YouTube.

-

investigating a vestibular lesion rat model - Noldus.

-

(PDF) Animal Models of Vestibular Evoked Myogenic Potentials: The Past, Present, and Future - ResearchGate.

-

The Effects of Unilateral Labyrinthectomy on Monoamine Neurotransmitters in the Medial Vestibular Nucleus of Rats - MDPI.

-

H3 receptor antagonist - Wikipedia.

-

Characterization of the 3D angular vestibulo-ocular reflex in C57BL6 mice - PMC - NIH.

-

Potential enhancing effects of histamine H1 agonism/H3 antagonism on working memory assessed by performance and bold response in healthy volunteers - PMC - PubMed Central.

-

Model Experiment of Benign Paroxysmal Positional Vertigo - Research in Vestibular Science.

-

(PDF) Mice with vestibular deficiency display hyperactivity, disorientation, and signs of anxiety - ResearchGate.

-

L-Thyroxine Improves Vestibular Compensation in a Rat Model of Acute Peripheral Vestibulopathy: Cellular and Behavioral Aspects - PubMed Central.

-

Neuroanatomy, Nucleus Vestibular - StatPearls - NCBI Bookshelf - NIH.

-

Measuring Visual Acuity and Contrast Sensitivity by Optomotor Reflex in Rodents - YouTube.

Sources

- 1. mims.com [mims.com]

- 2. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]

- 3. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Surgical techniques and functional evaluation for vestibular lesions in the mouse: unilateral labyrinthectomy (UL) and unilateral vestibular neurectomy (UVN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Thyroxine Improves Vestibular Compensation in a Rat Model of Acute Peripheral Vestibulopathy: Cellular and Behavioral Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. noldus.com [noldus.com]

- 10. Frontiers | Vertigoheel improves central vestibular compensation after unilateral peripheral vestibulopathy in rats [frontiersin.org]

- 11. A mouse model for benign paroxysmal positional vertigo (BPPV) with genetic predisposition for displaced otoconia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Model Experiment of Benign Paroxysmal Positional Vertigo [e-rvs.org]

- 13. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Betahistine Monomesilate in Rats

This guide provides an in-depth exploration of the pharmacokinetic profile and metabolic fate of betahistine monomesilate in the rat model, a critical component in the preclinical assessment of this drug. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings with practical, field-proven methodologies.

Introduction: The Significance of Betahistine and the Rat Model

Betahistine, an analogue of histamine, is primarily used for the symptomatic treatment of Ménière's disease, a disorder of the inner ear characterized by vertigo, tinnitus, and hearing loss.[1] Its mechanism of action is multifaceted, involving agonism at histamine H1 receptors and potent antagonism at H3 receptors, which modulates neurotransmitter release in the brain and improves microcirculation in the inner ear.[1][2][3] The rat is a widely used and relevant preclinical species for pharmacokinetic studies due to its physiological and metabolic similarities to humans for many compounds, providing essential data for predicting human pharmacokinetics and safety.[4]

Part 1: The Pharmacokinetic Profile of Betahistine in Rats (ADME)

The disposition of betahistine in the rat is characterized by rapid and extensive metabolism, making the pharmacokinetic analysis of its primary metabolite, 2-pyridylacetic acid (2-PAA), a cornerstone of its evaluation.[5]

Absorption

Following oral administration, betahistine is rapidly and almost completely absorbed from the gastrointestinal tract.[5][6] Studies utilizing radiolabeled betahistine have demonstrated that the drug is readily taken up into systemic circulation.[5] However, due to extensive first-pass metabolism, plasma concentrations of the parent betahistine are often below the limit of detection.[1][5] The peak plasma concentration (Cmax) of the major metabolite, 2-PAA, is typically reached within one hour of oral administration, indicating swift absorption and metabolic conversion.[5][7]

Distribution

Preclinical studies in rats have shown that after absorption, betahistine is distributed throughout the body.[1][6] The plasma protein binding of betahistine is reported to be low, at less than 5%, which suggests a wide distribution into various tissues.[1]

Metabolism

The metabolism of betahistine is the most prominent aspect of its pharmacokinetic profile. It undergoes rapid and near-complete metabolism, primarily to its inactive metabolite, 2-pyridylacetic acid (2-PAA).[1][5][8] This metabolic conversion is so efficient that pharmacokinetic studies predominantly rely on the quantification of 2-PAA.[5]

The primary enzymes responsible for this transformation are monoamine oxidases (MAO), specifically MAO-A and MAO-B, located in the intestine and liver.[1][2] This extensive first-pass metabolism significantly reduces the systemic exposure of the parent drug.[5][7]

Metabolic Pathway of Betahistine

Caption: Metabolic conversion of betahistine to its primary inactive metabolite, 2-pyridylacetic acid (2-PAA).

Excretion

The elimination of betahistine and its metabolites is rapid and primarily occurs via the kidneys.[5] Following administration of radiolabeled betahistine in rats, approximately 80-90% of the radioactivity is recovered in the urine within 24 hours.[5] Fecal excretion is a minor route of elimination. Studies involving bile duct cannulated rats have shown that biliary excretion of betahistine and its metabolites is negligible.[5] The plasma half-life of the 2-PAA metabolite is approximately 3 to 5 hours.[5]

| Pharmacokinetic Parameter | Value/Description | Source(s) |

| Absorption | Rapid and nearly complete from the GI tract. | [5][6] |

| Tmax (of 2-PAA) | Approximately 1 hour post-oral administration. | [5][7] |

| Metabolism | Extensive first-pass metabolism. | [2][5] |

| Primary Metabolite | 2-Pyridylacetic Acid (2-PAA) (inactive). | [1][5][8] |

| Metabolizing Enzymes | Monoamine Oxidase (MAO-A and MAO-B). | [1][2] |

| Distribution | Distributed throughout the body. | [1][6] |

| Protein Binding | < 5% | [1] |

| Primary Route of Excretion | Urine. | [5] |

| Urinary Recovery | 80-90% of dose within 24 hours. | [5] |

| Biliary Excretion | Negligible. | [5] |

| Half-life (of 2-PAA) | Approximately 3-5 hours. | [5] |

Part 2: Experimental Protocols for the Study of Betahistine Pharmacokinetics in Rats

The following protocols represent a validated framework for investigating the pharmacokinetics of this compound in a rat model. The causality behind each step is explained to ensure scientific rigor and reproducibility.

In Vivo Pharmacokinetic Study

Experimental Workflow for In Vivo Rat Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of betahistine in rats.

Protocol: Oral Gavage Administration

-

Animal Selection: Utilize adult male or female Sprague-Dawley or Wistar rats, weighing approximately 200-250g. Acclimate the animals for at least one week prior to the experiment.

-

Dose Preparation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[9][10]

-

Gavage Needle Selection: Choose an appropriately sized, ball-tipped gavage needle (typically 16-18 gauge for adult rats).[10] The length should be pre-measured from the tip of the rat's nose to the last rib to prevent esophageal or stomach perforation.[10][11]

-

Restraint and Administration: Gently but firmly restrain the rat.[9][10] Introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus.[10] The needle should pass with minimal resistance. Administer the dose smoothly and withdraw the needle along the same path.[10]

-

Post-Dosing Monitoring: Observe the animal for several minutes post-dosing for any signs of distress or respiratory difficulty.[9]

-

Rationale: Oral gavage ensures accurate and direct delivery of a specified dose to the stomach, which is crucial for pharmacokinetic studies.[9] Proper restraint and needle placement are critical to minimize animal stress and prevent injury.[10][12]

Protocol: Serial Blood Sampling

-

Method Selection: For serial blood sampling, the lateral tail vein or saphenous vein are preferred methods as they are less invasive and allow for multiple samples from the same animal without anesthesia.[13][14] Jugular vein cannulation can also be utilized for more frequent sampling.[15]

-

Sample Collection (Saphenous Vein): Shave the area over the lateral saphenous vein.[14] Restrain the animal and apply gentle pressure to the upper thigh to visualize the vein.[16] Puncture the vein with a 23-25 gauge needle and collect the blood into an appropriate micro-collection tube containing an anticoagulant (e.g., EDTA).[13]

-

Sample Volume: Collect approximately 100-200 µL of blood at each time point (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Rationale: Serial blood sampling from the same animal reduces inter-animal variability and the total number of animals required for the study.[15] The chosen sampling sites are readily accessible and well-tolerated by the animals.[13][14]

Protocol: Urine and Feces Collection

-

Metabolic Cages: House individual rats in metabolic cages designed for the separate collection of urine and feces.[17][18] These cages feature a funnel and cone system that directs urine and feces into separate collection vessels.[17]

-

Collection Intervals: Collect urine and feces over specified intervals (e.g., 0-8, 8-24, and 24-48 hours post-dose).

-

Sample Processing: Measure the volume of urine and weigh the feces for each collection interval. Homogenize the feces. Store all samples at -80°C until analysis.

-

Rationale: Metabolic cages are essential for accurately quantifying the excretion of the drug and its metabolites, providing a complete picture of the drug's elimination pathways.[17][18][19]

In Vitro Metabolism Study

Protocol: Rat Liver Microsomal Stability Assay

-

Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL protein concentration), betahistine (1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[4][20]

-

Reaction Initiation and Termination: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[20] At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.[4]

-

Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining concentration of betahistine using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of betahistine.

-

Rationale: This in vitro assay provides a rapid assessment of the metabolic stability of a compound in the liver, the primary site of drug metabolism.[4][21] It helps in understanding the potential for hepatic clearance and can be used to predict in vivo clearance.[4]

Part 3: Bioanalytical Methodology

The accurate quantification of betahistine and its primary metabolite, 2-PAA, in biological matrices is critical for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[8][22][23]

LC-MS/MS Method for Betahistine and 2-PAA

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.[22][24]

-

Chromatographic Separation: Utilize a C18 reverse-phase column for chromatographic separation.[23] The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).[23]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for betahistine and 2-PAA, as well as for the internal standard.[23][25]

-

Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.[8][26]

Conclusion

The pharmacokinetic profile of this compound in rats is characterized by rapid absorption, wide distribution, extensive and rapid metabolism to 2-PAA via MAO enzymes, and prompt renal excretion. Understanding these characteristics is fundamental for the interpretation of preclinical efficacy and toxicology data and for the extrapolation of these findings to human clinical scenarios. The experimental and analytical protocols detailed in this guide provide a robust framework for conducting these critical studies with a high degree of scientific integrity.

References

- Betahistine Summary of Pharmacokinetics Solvay Pharmaceuticals 20 September 2005. (2005-09-20).

- Metabolic Cages - for rats, mice and single mouse | Labor

- Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. PubMed.

- Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE. (2007-08-22).

- Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University Institutional Animal Care and Use Committee. (2021-09-21).

- Metabolic Cage for R

- Blood sampling: R

- Guidelines for Blood Collection in Mice and R

- Metabolic Cages, basic model, to separ

- Metabolic Cage for Rats and Mice.

- Metabolic Cages for R

- Betahistine | C8H12N2 | CID 2366. PubChem. NIH.

- Oral Gavage In Mice and R

- Different blood collection methods from r

- SOP: Oral Gavage in the R

- The metabolism of betahistine in the r

- LAB_021 Oral Gavage in Mice and R

- Guide to Oral Gavage for Mice and Rats.

- The metabolism of betahistine in the r

- Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in r

- Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in r

- Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents | Request PDF.

- Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. LeoPARD. (2022-02-10).

- Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. MDPI.

- Betahecon 8 mg Tablets - Summary of Product Characteristics. (2017-01-11).

- Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC with Ultraviolet Detection. (2022-06-30).

- The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. NIH.

- PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets, House Standard 16 mg and 24 mg Anti-vertigo Agent. SANIS HEA. (2017-07-18).

- 19 RP-HPLC Method Development and Validation on Betahistine Dihydrochloride Tablets.

- Determination of the major metabolite of betahistine (2-pyridyl acetic acid) in human plasma by high performance liquid chromatography-tandem mass spectrometry | Request PDF.

- Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in r

- Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals.

- LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. PubMed.

- Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. (2020-06-30).

- (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.

- Bio- analytical method development and validation of betahistine dihydrochloride in human plasma by lc-ms/ms | International Journal of Current Medical and Pharmaceutical Research.

- Retrospective assessment of rat liver microsomal stability at NCATS: d

- Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. PMC.

- Binding Affinity Profile of Betahistine and Its Metabolites for Central Histamine Receptors of Rodents. PubMed.

- In vitro physiological effects of betahistine on cell lines

- The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.

- Effects of histamine and betahistine on rat medial vestibular nucleus neurones: possible mechanism of action of anti-histaminergic drugs in vertigo and motion sickness. PubMed.

- Betahistine-induced vascular effects in the r

Sources

- 1. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of histamine and betahistine on rat medial vestibular nucleus neurones: possible mechanism of action of anti-histaminergic drugs in vertigo and motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. white-medicine.com [white-medicine.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Frontiers | Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. instechlabs.com [instechlabs.com]

- 13. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]

- 14. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 15. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Metabolic Cages - for rats, mice and single mouse | Laboratory Animal Equipment [tecniplast.it]

- 18. orchidscientific.com [orchidscientific.com]

- 19. shop.tecniplastusa.com [shop.tecniplastusa.com]

- 20. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 22. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. researchgate.net [researchgate.net]

- 25. journalcmpr.com [journalcmpr.com]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Effects of Betahistine Monomesilate on Neurotransmitter Release in the Brainstem

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanisms by which betahistine monomesilate modulates neurotransmitter release within the brainstem, with a particular focus on the vestibular nuclei. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate these effects.

Introduction: The Clinical Context and Mechanistic Premise of Betahistine

Betahistine is a structural analog of histamine widely prescribed for the symptomatic treatment of vestibular disorders such as Ménière's disease.[1] While its clinical efficacy has been a subject of ongoing research, its mechanism of action is primarily attributed to its dual activity as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist.[1][2][3] The focus of this guide is on the latter, as the antagonism of the H3 receptor is the principal driver of betahistine's effects on central neurotransmission.

The brainstem, and specifically the vestibular nuclei, is a critical hub for processing spatial orientation and balance information. The modulation of neurotransmitter activity within these nuclei is a key therapeutic target for alleviating symptoms of vertigo and imbalance. Betahistine's action at this site is central to its therapeutic rationale.

Pharmacological Profile: A Tale of Two Receptors

Betahistine's pharmacological activity is a nuanced interplay between its effects on two distinct histamine receptor subtypes:

-

Histamine H1 Receptor Agonism: As a weak agonist at H1 receptors, betahistine can induce a mild excitatory response. However, in the context of elevated histamine levels, it can act as a partial agonist, competitively reducing the more potent excitatory effects of endogenous histamine.[4]

-

Histamine H3 Receptor Antagonism: This is the cornerstone of betahistine's effect on neurotransmitter release. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2] It also acts as a presynaptic heteroreceptor on a variety of non-histaminergic neurons, where it negatively regulates the release of other neurotransmitters.[5][6]

By acting as a potent antagonist (or more accurately, an inverse agonist) at H3 receptors, betahistine disinhibits these presynaptic terminals, leading to a surge in the release of not only histamine but a range of other key neurotransmitters in the brainstem.[2][5][6]

Core Mechanism: H3 Receptor Antagonism and Enhanced Neurotransmitter Release

The antagonism of H3 receptors by betahistine initiates a cascade of neurochemical events within the brainstem, significantly impacting the delicate balance of excitatory and inhibitory signaling.

Upregulation of Histaminergic Neurotransmission

By blocking presynaptic H3 autoreceptors on histaminergic nerve terminals originating from the tuberomammillary nucleus of the hypothalamus, betahistine increases the synthesis and release of histamine within the vestibular nuclei.[2][7] This heightened histaminergic tone can modulate the excitability of vestibular neurons.

Modulation of Non-Histaminergic Systems

Perhaps more critically for its broad effects, betahistine's antagonism of H3 heteroreceptors enhances the release of several other key neurotransmitters in the brainstem:

-

Acetylcholine (ACh): Increased cholinergic activity in the vestibular nuclei can influence neuronal excitability and synaptic plasticity.

-

Serotonin (5-HT): Modulation of serotonergic input can affect mood, arousal, and vestibular compensation.

-

Norepinephrine (NE): Noradrenergic pathways are involved in attention, arousal, and the modulation of sensory processing, including vestibular information.

-

Gamma-Aminobutyric Acid (GABA): Changes in the release of this primary inhibitory neurotransmitter can significantly alter the overall excitability of vestibular circuits.[8]

The following diagram illustrates the core signaling pathway of betahistine's action on neurotransmitter release.

Caption: Betahistine's antagonism of presynaptic H3 receptors leads to increased neurotransmitter release.

Quantitative Insights into Neurotransmitter Modulation

While the qualitative effects of betahistine are well-documented, quantitative data, particularly from the brainstem vestibular nuclei, are crucial for a complete understanding. The following table summarizes available data, noting that specific measurements from the vestibular nuclei are often inferred from broader brain region studies.

| Neurotransmitter | Brain Region | Animal Model | Betahistine Dose | Observed Effect | Citation |